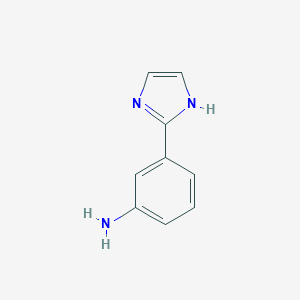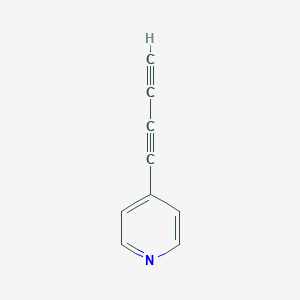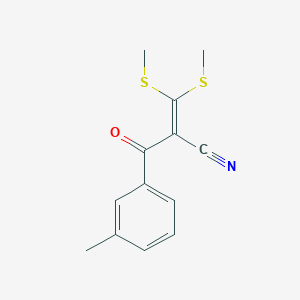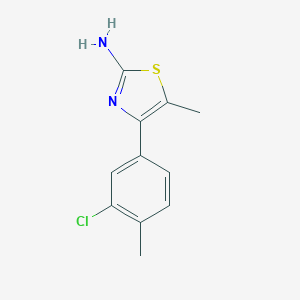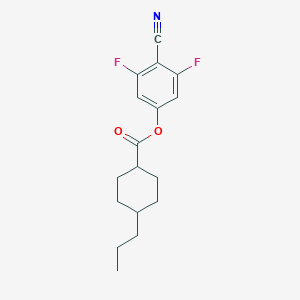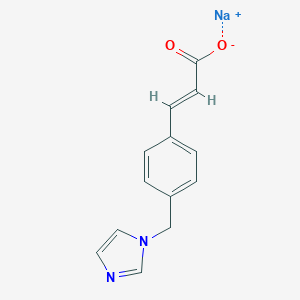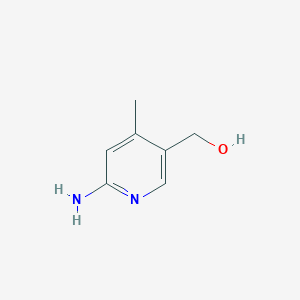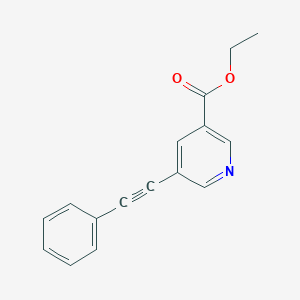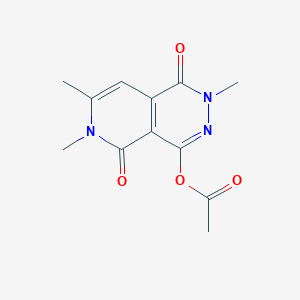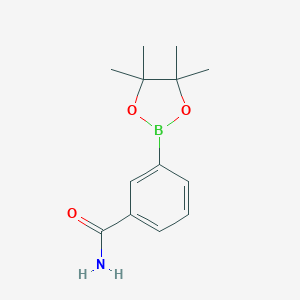
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
説明
“3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide” is a chemical compound that is often used in the field of organic synthesis . It is known to participate in borylation reactions at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
Synthesis Analysis
The synthesis of this compound involves several steps, including the reaction of the corresponding amine with a boronic ester . The crude product is then purified to yield the desired compound .Molecular Structure Analysis
The molecular structure of this compound has been studied using techniques such as X-ray diffraction and Density Functional Theory (DFT) . These studies have shown that the crystal structure of the compound is consistent with the single crystal structure obtained by X-ray diffraction .Chemical Reactions Analysis
This compound is known to participate in borylation reactions at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C13H18BNO3), molecular weight (219.09 g/mol), and its solubility in various solvents . It is a solid at room temperature .科学的研究の応用
Synthesis and Structural Analysis : The compound is used as an intermediate in the synthesis of boric acid ester intermediates with benzene rings. Its structure has been confirmed using various spectroscopic methods and single-crystal X-ray diffraction. Studies also involve conformational analysis using density functional theory (DFT) to compare molecular structures with X-ray diffraction values (P.-Y. Huang et al., 2021).
Chemical Properties and Vibrational Studies : Research has focused on characterizing the vibrational properties of similar compounds through DFT and TD-DFT calculations. These studies provide insights into spectroscopic data and physicochemical properties, including molecular electrostatic potential and frontier molecular orbitals (Qing-mei Wu et al., 2021).
Borylation Methods : The compound has been used in the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes through palladium-catalyzed borylation of aryl bromides. This process is significant in organic synthesis, particularly for the functionalization of aromatic compounds (J. Takagi & T. Yamakawa, 2013).
Microwave-Assisted Synthesis : The compound has been involved in microwave-assisted synthesis processes, particularly in the creation of heteroaryl-substituted benzimidazoles. This technique highlights its role in facilitating efficient and rapid chemical reactions (T. Rheault et al., 2009).
Biomedical Applications : There is research on modifying compounds like 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide for increased hydrolytic stability and enhanced protection against oxidative stress in biological systems. This application is particularly relevant in the development of prochelators and metal chelators for medical use (Qin Wang & K. Franz, 2018).
Fluorescence Probes : Studies have been conducted on boronate ester fluorescence probes for detecting hydrogen peroxide. These probes, including derivatives of the compound , exhibit specific fluorescence responses to hydrogen peroxide, which is valuable in explosive detection and other analytical applications (Emma V Lampard et al., 2018).
将来の方向性
特性
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO3/c1-12(2)13(3,4)18-14(17-12)10-7-5-6-9(8-10)11(15)16/h5-8H,1-4H3,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKIPHYWHVOWMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375241 | |
| Record name | 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
CAS RN |
188665-74-9 | |
| Record name | 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



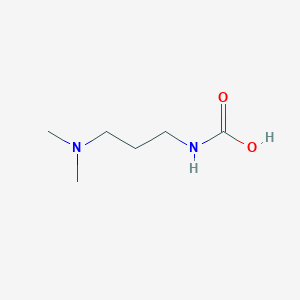
![N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine](/img/structure/B71246.png)
